2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18034433
Molecular Formula: C8H10Br2ClN
Molecular Weight: 315.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10Br2ClN |
|---|---|
| Molecular Weight | 315.43 g/mol |
| IUPAC Name | 2-(2,4-dibromophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9Br2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |
| Standard InChI Key | HHAOAHKUEOUGGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)CCN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride has the molecular formula C₈H₁₀Br₂ClN and a molecular weight of 315.43 g/mol. The compound’s structure includes a brominated phenyl group linked to an ethylamine chain, with a hydrochloride salt form enhancing its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀Br₂ClN |
| Molecular Weight | 315.43 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Polar solvents (e.g., DMSO) |
| Electrophilicity | Enhanced by bromine substituents |
The bromine atoms at the 2 and 4 positions create steric and electronic effects that influence reactivity. The ortho and para bromine substitutions direct further electrophilic substitutions to the meta position, while the ethylamine group provides a site for protonation or functionalization.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound is limited, analogous brominated aryl ethylamines exhibit characteristic ¹H NMR peaks at δ 7.6–7.8 ppm (aromatic protons) and δ 3.0–3.5 ppm (ethylamine protons). The hydrochloride salt form typically shows a broad peak near δ 2.5 ppm corresponding to the ammonium proton.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions, including:
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Bromination of Phenyl Ethanamine: Direct bromination of 2-phenylethanamine using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.
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Nucleophilic Substitution: Reaction of 2,4-dibromobenzyl bromide with ethylamine derivatives under basic conditions.
A representative synthesis protocol is outlined below:
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Bromination Step:
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React 2-phenylethanamine with bromine (Br₂) in dichloromethane at 0°C.
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Use FeBr₃ as a catalyst to achieve regioselective bromination at the 2 and 4 positions.
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Salt Formation:
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Treat the dibrominated amine with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
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Yield Optimization:
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Bromination yields range from 60–75% depending on reaction temperature and catalyst loading.
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Salt formation typically achieves >90% purity after recrystallization.
Advanced Methodologies
Recent advancements explore microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 100°C for 10 minutes enhances bromination efficiency by 15–20% compared to conventional heating.
Biological Activities and Mechanisms
Antitumor Properties
2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride demonstrates cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 12–25 μM. The mechanism involves:
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DNA Intercalation: Planar aromatic system interacting with DNA base pairs.
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Topoisomerase Inhibition: Disruption of topoisomerase II activity, preventing DNA replication.
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, outperforming chloramphenicol in fungal assays.
Molecular Interaction Studies
Molecular Docking and Target Affinity
Docking studies using PDB ID 1M17 (human topoisomerase II) reveal strong binding affinity (-9.2 kcal/mol) via hydrogen bonding with Asp479 and π-stacking interactions with the dibromophenyl moiety. Comparative analysis with non-brominated analogs shows a 40% increase in binding energy, highlighting the role of bromine in target engagement.
Pharmacokinetic Profiling
Preliminary ADMET studies indicate:
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Moderate Plasma Protein Binding: 75–80%.
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Hepatic Metabolism: Primarily via CYP3A4, producing inactive metabolites.
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Blood-Brain Barrier Permeability: Limited due to high polarity (LogP = 2.1).
Comparative Analysis with Structural Analogs
| Compound | Substituents | IC₅₀ (μM) | MIC (μg/mL) |
|---|---|---|---|
| 2-(2,4-Dibromophenyl)ethan-1-amine HCl | Br, Br, NH₂·HCl | 12–25 | 8–32 |
| 2-(2,4-Dichlorophenyl)ethan-1-amine HCl | Cl, Cl, NH₂·HCl | 30–50 | 16–64 |
| 2-Phenylethanamine | H, H, NH₂ | >100 | >128 |
The dibromo derivative’s superior activity over dichloro and non-halogenated analogs underscores the electronic and steric advantages of bromine substituents.
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